molecular formula C9H11NOS B13030847 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone CAS No. 1013210-87-1

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone

Cat. No.: B13030847
CAS No.: 1013210-87-1
M. Wt: 181.26 g/mol
InChI Key: BMTSNFPTGYEYAM-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a piperidine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane, followed by reduction and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor in the synthesis of antithrombotic agents like clopidogrel.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound with similar structural features.

    2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:

Uniqueness

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone is unique due to its specific structural configuration, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

CAS No.

1013210-87-1

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NOS/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h4,10H,2-3,5H2,1H3

InChI Key

BMTSNFPTGYEYAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)CCNC2

Origin of Product

United States

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